(2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol
CAS No.:
Cat. No.: VC13520979
Molecular Formula: C5H3BrF3NOS
Molecular Weight: 262.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3BrF3NOS |
|---|---|
| Molecular Weight | 262.05 g/mol |
| IUPAC Name | [2-bromo-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol |
| Standard InChI | InChI=1S/C5H3BrF3NOS/c6-4-10-3(5(7,8)9)2(1-11)12-4/h11H,1H2 |
| Standard InChI Key | XPLFKUSLUCCGEX-UHFFFAOYSA-N |
| SMILES | C(C1=C(N=C(S1)Br)C(F)(F)F)O |
| Canonical SMILES | C(C1=C(N=C(S1)Br)C(F)(F)F)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a five-membered thiazole ring () with three substituents:
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Bromine at position 2, enhancing electrophilic substitution reactivity.
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Trifluoromethyl group () at position 4, contributing to metabolic stability and lipophilicity.
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Hydroxymethyl group () at position 5, enabling hydrogen bonding and solubility in polar solvents .
The trifluoromethyl group’s strong electron-withdrawing effect polarizes the thiazole ring, influencing its electronic distribution and reactivity.
Physical Properties
Key physical properties inferred from analogous compounds include:
| Property | Value |
|---|---|
| Density | ~1.9 g/cm³ |
| Boiling Point | ~180–185°C (extrapolated) |
| Flash Point | ~64°C |
| LogP (Partition Coefficient) | ~2.50 (moderate lipophilicity) |
| Solubility | Low in water; soluble in DMSO, chloroform |
These properties align with structurally related thiazole derivatives, where the trifluoromethyl group increases volatility and the hydroxymethyl group enhances polarity .
Synthesis and Reaction Pathways
Reaction Chemistry
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Nucleophilic Substitution: Bromine at position 2 can be replaced by amines, alkoxides, or organometallic reagents.
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Oxidation: The hydroxymethyl group oxidizes to a carboxylic acid using KMnO or other strong oxidizers.
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Esterification: Reaction with acyl chlorides forms esters, enhancing lipophilicity for drug delivery applications .
Biological and Industrial Applications
Agrochemical Uses
The trifluoromethyl group’s stability under environmental conditions makes the compound a candidate for herbicides and fungicides.
Materials Science
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Liquid Crystals: Thiazole derivatives are used in display technologies due to their mesogenic properties.
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Coordination Chemistry: The sulfur and nitrogen atoms can ligate metal ions, forming catalysts or sensors .
| Exposure Route | First Aid Measures |
|---|---|
| Skin Contact | Wash with water for 15 minutes; seek medical attention. |
| Inhalation | Move to fresh air; administer oxygen if needed. |
| Eye Contact | Flush with water for 15 minutes; consult ophthalmologist. |
Storage at 2–8°C in sealed containers under inert atmosphere is recommended .
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